2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
CAS No.: 477313-52-3
Cat. No.: VC20188946
Molecular Formula: C29H32N4O2S
Molecular Weight: 500.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477313-52-3 |
|---|---|
| Molecular Formula | C29H32N4O2S |
| Molecular Weight | 500.7 g/mol |
| IUPAC Name | 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C29H32N4O2S/c1-19-15-20(2)17-23(16-19)30-26(34)18-36-28-32-31-27(21-7-9-22(10-8-21)29(3,4)5)33(28)24-11-13-25(35-6)14-12-24/h7-17H,18H2,1-6H3,(H,30,34) |
| Standard InChI Key | MCOXAYNAPBEAPE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)C |
Introduction
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole chemistry and thiolation processes. Key steps include:
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Formation of the Triazole Core:
The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and aldehydes or ketones. -
Thiolation:
The sulfanyl bridge is introduced by reacting the triazole derivative with thiol-containing reagents. -
Amidation:
The final step involves coupling the sulfanyl-triazole intermediate with a substituted phenylacetamide derivative.
Characterization Techniques:
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NMR Spectroscopy:
and -NMR confirm the chemical environment of protons and carbons. -
Mass Spectrometry (MS):
Provides molecular weight confirmation. -
Infrared Spectroscopy (IR):
Identifies functional groups such as amides () and sulfides (). -
X-Ray Crystallography (if applicable):
Determines the three-dimensional arrangement of atoms.
Potential Pharmacological Activity
Compounds containing the triazole scaffold are known for their diverse biological activities, including:
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Antifungal: Triazoles disrupt fungal ergosterol biosynthesis.
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Antibacterial: Sulfanyl derivatives enhance bacterial inhibition.
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Anti-inflammatory: Methoxy and tert-butyl groups may contribute to anti-inflammatory properties through steric and electronic effects.
Molecular Docking Studies
Preliminary in silico studies suggest that this compound could interact with biological targets such as:
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Enzymes like lipoxygenases or kinases.
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Receptors involved in inflammation or cancer pathways.
Cytotoxicity
Similar compounds exhibit cytotoxic effects against cancer cell lines such as HeLa or HCT-116 cells through apoptosis induction mechanisms.
Limitations and Future Research Directions
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Toxicity Studies:
Comprehensive in vivo toxicity studies are required to evaluate safety profiles. -
Optimization for Activity:
Modifications at the methoxy or tert-butyl positions could enhance biological activity or solubility. -
Formulation Development:
Investigating delivery mechanisms (e.g., nanoparticles) for improved bioavailability.
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